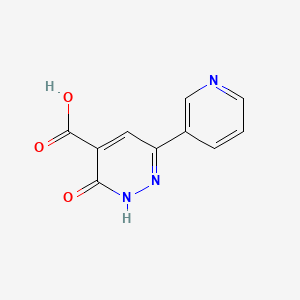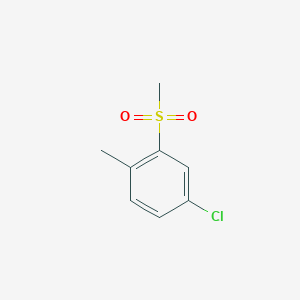
4-Chloro-1-methyl-2-methylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-2-methylsulfonylbenzene is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a dioxo-lambda~6~-sulfane moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4-Chloro-1-methyl-2-methylsulfonylbenzene typically involves the reaction of 5-chloro-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-1-methyl-2-methylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfides, and various substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-1-methyl-2-methylsulfonylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfone groups into target molecules. It also serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
4-Chloro-1-methyl-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
(4-Chloro-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: This compound has a similar structure but with the chloro group in a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
(5-Bromo-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity. Bromine is larger and more polarizable than chlorine, which can influence the compound’s interactions with other molecules.
(5-Chloro-2-methylphenyl)(ethyl)dioxo-lambda~6~-sulfane: The replacement of the methyl group with an ethyl group can alter the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
4-chloro-1-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
InChI Key |
WECRCSHTOLLXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



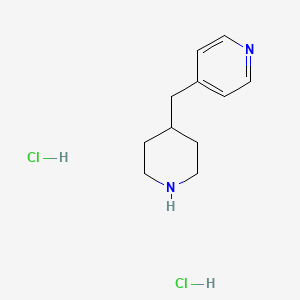

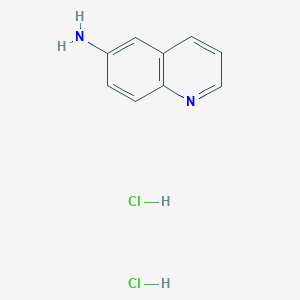




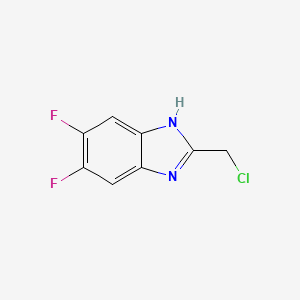
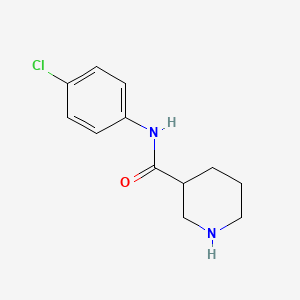
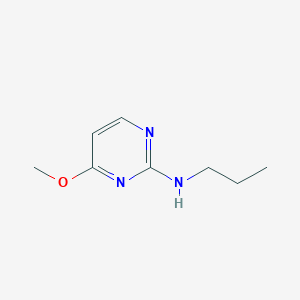
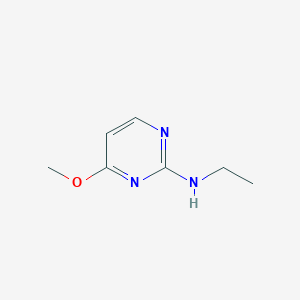
![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)
